Biochemical Potency: Sub-Nanomolar TBK1 Inhibition Surpasses Most Commercially Available Dual Inhibitors
TBK1 inhibitor-1 inhibits TBK1 with an IC₅₀ of 1 nM and IKKε with an IC₅₀ of 5.6 nM in cell-free kinase assays [1]. This represents a 6-fold improvement in TBK1 potency and a 7.4-fold improvement in IKKε potency over the widely used dual inhibitor TBK1/IKKε-IN-4 (IC₅₀ 13 nM and 59 nM, respectively) . Compared to the first-generation dual inhibitor MRT67307 (TBK1 IC₅₀ 19 nM, IKKε IC₅₀ 160 nM) , TBK1 inhibitor-1 is 19-fold more potent on TBK1 and 29-fold more potent on IKKε.
| Evidence Dimension | Biochemical inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | TBK1: 1 nM; IKKε: 5.6 nM |
| Comparator Or Baseline | TBK1/IKKε-IN-4: TBK1 13 nM, IKKε 59 nM; MRT67307: TBK1 19 nM, IKKε 160 nM |
| Quantified Difference | 6x (TBK1) and 7.4x (IKKε) more potent than TBK1/IKKε-IN-4; 19x (TBK1) and 29x (IKKε) more potent than MRT67307 |
| Conditions | Cell-free kinase activity assay; exact ATP concentration not specified in primary reference |
Why This Matters
Superior biochemical potency enables lower working concentrations in cellular and in vivo experiments, reducing the risk of off-target effects and compound precipitation while improving the effective dose range for target engagement studies.
- [1] Jenkins RW, et al. Ex Vivo Profiling of PD-1 Blockade Using Organotypic Tumor Spheroids. Cancer Discovery. 2018;8(2):196-215. (Compound 1, TBK1/IKKε-IN-5). View Source
